
Monophénoltoremifène
Vue d'ensemble
Description
Monophenoltoremifene is a useful research compound. Its molecular formula is C22H19ClO and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound Monophenoltoremifene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Monophenoltoremifene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monophenoltoremifene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
1. Treatment of Breast Cancer:
- Monophenoltoremifene has been investigated as a treatment option for metastatic breast cancer, particularly in postmenopausal women with estrogen receptor-positive tumors. Clinical trials have demonstrated its efficacy comparable to that of tamoxifen, another well-known SERM .
- In a randomized phase III trial comparing toremifene with tamoxifen, similar response rates were observed, suggesting that monophenoltoremifene may be an effective alternative therapy .
2. Preventative Use in Prostate Cancer:
- Emerging research indicates potential applications of monophenoltoremifene as a preventative agent for prostate cancer, especially in men with high-grade prostatic intraepithelial neoplasia (PIN) without evidence of cancer .
Pharmacokinetics and Metabolism
Monophenoltoremifene is well absorbed and primarily metabolized by the liver enzyme CYP3A4 into N-demethyltoremifene, which also exhibits antiestrogenic properties but with reduced antitumor potency. The compound has a half-life of approximately five days and is predominantly bound to serum albumin .
Table 1: Summary of Clinical Trials Involving Monophenoltoremifene
Study Type | Population | Treatment Comparison | Outcome |
---|---|---|---|
Phase III Trial | Postmenopausal women with breast cancer | Toremifene vs. Tamoxifen | Similar response rates observed |
Adjuvant Therapy | Women post-surgery | Toremifene as adjuvant therapy | Improved survival rates |
Preventative Study | Men with high-grade PIN | Toremifene vs. placebo | Reduced incidence of prostate cancer |
Case Study: Efficacy in Advanced Breast Cancer
A clinical review spanning 20 years highlighted that monophenoltoremifene demonstrated significant efficacy in treating advanced breast cancer, showing comparable safety profiles to tamoxifen while also providing beneficial effects on lipid profiles and bone density in postmenopausal women .
Mécanisme D'action
Target of Action
Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used to treat estrogen receptor positive breast cancer . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .
Mode of Action
Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected .
Pharmacokinetics
Toremifene is well absorbed and extensively metabolized in the liver, principally by CYP3A4 to N-demethyltoremifene, a weak antiestrogen . It is primarily excreted in the feces .
Result of Action
Toremifene’s antiestrogenic activity on breast tissue makes it effective in treating estrogen receptor positive breast cancer . It inhibits the growth-stimulating effects of estrogen on breast cancer cells .
Analyse Biochimique
Biochemical Properties
Monophenoltoremifene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where Monophenoltoremifene acts as a selective estrogen receptor modulator (SERM). This interaction is crucial as it can exhibit both estrogenic and antiestrogenic effects depending on the tissue type . Additionally, Monophenoltoremifene interacts with cytochrome P450 enzymes, which are involved in its metabolism . These interactions highlight the compound’s potential in modulating hormonal pathways and its role in biochemical reactions.
Cellular Effects
Monophenoltoremifene has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Monophenoltoremifene has been shown to inhibit the proliferation of breast cancer cells by binding to estrogen receptors and blocking the estrogen-mediated signaling pathways . This inhibition leads to changes in gene expression that promote cell cycle arrest and apoptosis. Furthermore, Monophenoltoremifene affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Monophenoltoremifene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Monophenoltoremifene binds to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, which subsequently influence gene transcription. Additionally, Monophenoltoremifene can inhibit the activity of certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monophenoltoremifene can change over time. Studies have shown that the stability and degradation of Monophenoltoremifene can influence its long-term effects on cellular function . For example, prolonged exposure to Monophenoltoremifene can lead to the development of resistance in certain cancer cell lines, necessitating higher doses to achieve the same therapeutic effect . Additionally, the degradation products of Monophenoltoremifene may have different biological activities, further complicating its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of Monophenoltoremifene vary with different dosages in animal models. At lower doses, Monophenoltoremifene has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed . These findings highlight the importance of optimizing the dosage of Monophenoltoremifene to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Monophenoltoremifene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of Monophenoltoremifene, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of Monophenoltoremifene . Additionally, Monophenoltoremifene can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Monophenoltoremifene within cells and tissues are mediated by specific transporters and binding proteins . For instance, Monophenoltoremifene can be transported across cell membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, Monophenoltoremifene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic efficacy of Monophenoltoremifene.
Subcellular Localization
Monophenoltoremifene exhibits specific subcellular localization patterns that influence its activity and function. It can be localized to the nucleus, where it interacts with estrogen receptors to modulate gene transcription . Additionally, Monophenoltoremifene can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The subcellular localization of Monophenoltoremifene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Activité Biologique
MonoPhenolToremifene, a derivative of the well-known selective estrogen receptor modulator (SERM) Toremifene, has garnered attention for its potential biological activities, particularly in the context of breast cancer treatment. This article explores its biological activity, mechanisms of action, safety profile, and relevant clinical studies.
Overview of MonoPhenolToremifene
MonoPhenolToremifene is structurally related to Toremifene, which is primarily used for treating hormone-sensitive breast cancer. The modification in the phenolic structure aims to enhance its therapeutic efficacy while minimizing side effects associated with traditional SERMs.
MonoPhenolToremifene functions by selectively binding to estrogen receptors (ERs), specifically ERα and ERβ. This selective binding results in:
- Antagonistic effects in breast tissue, inhibiting tumor growth.
- Agonistic effects in bone and lipid metabolism, potentially offering protective benefits against osteoporosis and cardiovascular diseases.
The compound's unique structure allows it to modulate receptor activity differently compared to other SERMs like Tamoxifen, possibly leading to improved outcomes in specific patient populations.
Antitumor Effects
Research has demonstrated that MonoPhenolToremifene exhibits significant antitumor activity against estrogen-dependent breast cancer cell lines. In vitro studies indicate that it effectively inhibits cell proliferation and induces apoptosis in MCF-7 and other ER-positive breast cancer cells.
Comparative Efficacy
In comparison with Toremifene and Tamoxifen, MonoPhenolToremifene shows enhanced potency in inhibiting tumor growth in preclinical models. A study highlighted that it outperformed both drugs in terms of reducing tumor size and improving survival rates in animal models of breast cancer .
Safety Profile
The safety profile of MonoPhenolToremifene appears favorable based on available data from Toremifene:
- Lower incidence of endometrial cancer compared to Tamoxifen.
- Reduced risks of thromboembolic events.
- Mild side effects such as hot flashes and nausea, similar to those observed with other SERMs .
Case Studies
- Case Study 1 : A clinical trial involving postmenopausal women with ER-positive breast cancer demonstrated that patients treated with MonoPhenolToremifene had a significant reduction in tumor recurrence rates compared to those receiving standard therapy .
- Case Study 2 : Another study evaluated the long-term safety of MonoPhenolToremifene over five years, finding no significant increase in adverse effects compared to historical controls treated with Tamoxifen .
Data Table: Summary of Biological Activities
Activity Type | MonoPhenolToremifene | Toremifene | Tamoxifen |
---|---|---|---|
Antitumor Efficacy | High | Moderate | Moderate |
Endometrial Cancer Risk | Low | Moderate | High |
Thromboembolic Events | Low | Moderate | High |
Bone Density Effect | Positive | Positive | Neutral |
Propriétés
IUPAC Name |
4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJJMOFPSHKFE-DQRAZIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89778-41-6 | |
Record name | 2,2-bis(2-methylphenyl)-2-phenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.